molecular formula C23H17BrO7 B2462345 propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 869079-52-7

propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2462345
CAS No.: 869079-52-7
M. Wt: 485.286
InChI Key: CXMHHXZDLMMEAY-UHFFFAOYSA-N
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Description

Propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic coumarin-derived bichromene compound featuring a bromo substituent at position 6 and an isopropyl ester group linked via an acetoxy bridge at position 7' (Figure 1). Its core structure consists of two fused chromene rings (3,4'-bichromene) with ketone functionalities at positions 2 and 2', contributing to its planar, conjugated system. The bromine atom enhances electrophilic reactivity, while the isopropyl ester group modulates solubility and steric bulk . This compound is structurally related to bioactive coumarin derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

propan-2-yl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrO7/c1-12(2)29-22(26)11-28-15-4-5-16-17(10-21(25)30-20(16)9-15)18-8-13-7-14(24)3-6-19(13)31-23(18)27/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMHHXZDLMMEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate typically involves the reaction of 6-bromo-2-oxochromene with 2-oxochromene-7-yloxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions may produce various substituted chromene derivatives .

Scientific Research Applications

propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate has several scientific research applications, including:

    Chemistry: Used in organic synthesis to explore new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Implications

The structural versatility of bichromenes allows tuning for specific applications. For instance:

  • Antimicrobial Potential: Schiff’s base derivatives () exhibit antibacterial activity, suggesting the target compound could be modified similarly .
  • Material Science : Conjugated systems in these compounds may serve as organic semiconductors, though this remains unexplored .

Biological Activity

Propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic compound belonging to the class of bichromenes. Its unique structural features, including bromine and dioxo groups, suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H14BrNO6\text{C}_{21}\text{H}_{14}\text{Br}\text{N}\text{O}_6

This compound features a bichromene backbone with functional groups that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : The antimicrobial effects are often attributed to the inhibition of bacterial enzyme systems and disruption of cell membrane integrity.
  • Case Studies : A study demonstrated that related brominated compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of apoptosis-related proteins .
  • In Vivo Studies : Animal models have indicated that administration of similar compounds can lead to tumor regression and reduced metastasis in xenograft models .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Signal Transduction Pathways : Research suggests modulation of signaling pathways such as NF-kB and MAPK may play a role in its anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialStaphylococcus aureus, E. coliEnzyme inhibition, membrane disruption
AnticancerHeLa, MCF-7Apoptosis induction via caspase activation
AnticancerXenograft modelsTumor regression

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